molecular formula C9H12O3 B2599402 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-22-8

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B2599402
CAS No.: 72764-22-8
M. Wt: 168.192
InChI Key: YXDWRLJUEHUEMF-UHFFFAOYSA-N
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Description

3-Oxobicyclo[222]octane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a ketone and a carboxylic acid functional groupIts molecular formula is C9H12O3, and it has a molecular weight of 168.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .

Industrial Production Methods

Industrial production methods for 3-Oxobicyclo[22 the compound can be synthesized on a gram scale using the aforementioned enantioselective synthesis method, which is operationally simple and does not require the use of metals .

Chemical Reactions Analysis

Types of Reactions

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alcohols and amines can be used in the presence of catalysts to form esters and amides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Scientific Research Applications

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ketone and carboxylic acid functional groups allow it to participate in various biochemical reactions, including enzyme inhibition and activation. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a bicyclic structure with both ketone and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-oxobicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDWRLJUEHUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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